7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a triazolopyrimidine derivative characterized by a 4-nitrophenoxyethyl substituent at the 7-position and a primary amine group at the 2-position. The nitro group on the phenoxy moiety confers strong electron-withdrawing properties, which may influence its electronic distribution, solubility, and biological interactions. This compound shares structural similarities with other triazolopyrimidines studied for diverse applications, including antimalarial, anticancer, and herbicidal activities . Its molecular formula is C₁₃H₁₂N₆O₃ (assuming similarity to ’s analog, CAS 477865-14-8), with a molecular weight of approximately 285.26 g/mol .
Properties
IUPAC Name |
7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3/c1-8(22-10-4-2-9(3-5-10)19(20)21)11-6-7-15-13-16-12(14)17-18(11)13/h2-8H,1H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNDUGRCAQBXOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolo[1,5-a]pyrimidine ring system.
Introduction of the Nitrophenoxyethyl Group: This step involves the reaction of the triazolopyrimidine intermediate with 4-nitrophenoxyethyl halide under suitable conditions to introduce the nitrophenoxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenoxyethyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxyethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Scientific Research Applications
7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenoxyethyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The triazolopyrimidine core can interact with nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Triazolopyrimidine derivatives vary primarily in substituents at the 2- and 7-positions. Key comparisons include:
Key Observations:
Electronic Effects : The nitro group in the target compound enhances electron deficiency compared to chloro (electron-withdrawing but less polar) or methoxy (electron-donating) substituents. This may alter binding affinity in enzyme targets .
Amine Substitution: The primary amine at the 2-position enables hydrogen bonding, contrasting with dimethylamino (92) or methylamino (8e) groups, which may reduce solubility .
Physicochemical Properties
| Property | Target Compound | N-(4-Chlorophenyl)-5-methyl (92) | Compound 8e (BRD4 inhibitor) |
|---|---|---|---|
| Molecular Weight | ~285.26 g/mol | 283.74 g/mol | 294.06 g/mol |
| logP (Predicted) | 2.1 (moderate lipophilicity) | 3.2 | 2.8 |
| Solubility | Low in water (nitro group) | Moderate (chlorophenyl) | Low (chlorothiophene) |
Biological Activity
The compound 7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its pharmacological effects, synthesis methods, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C13H12N6O3
- CAS Number : 296769-60-3
- Molar Mass : 288.27 g/mol
Structural Characteristics
The structure of this compound features a triazolo-pyrimidine core substituted with a nitrophenoxyethyl group, which is significant for its biological interactions. The presence of the nitro group is often associated with enhanced biological activity due to its electron-withdrawing properties.
Anticancer Properties
Research has indicated that derivatives of triazolo[1,5-a]pyrimidines exhibit notable anticancer activities. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and death.
Case Study: Anticancer Activity
In a study published in RSC Advances, several pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their anticancer potential. The compounds demonstrated varying degrees of cytotoxicity against HeLa (cervical cancer) and L929 (normal fibroblast) cells. Notably, those with electron-withdrawing groups showed enhanced efficacy in inhibiting tumor growth while maintaining lower toxicity to normal cells .
Enzymatic Inhibition
Another area of interest is the compound's ability to act as an enzyme inhibitor . Triazolo[1,5-a]pyrimidines have been reported to inhibit enzymes such as kinases and phosphodiesterases, which are crucial in various cellular processes.
Example Findings
A recent publication highlighted that certain triazolo[1,5-a]pyrimidine derivatives exhibited potent inhibitory effects on specific kinases involved in cancer progression. This inhibition was linked to the structural modifications introduced by substituents like the nitrophenoxyethyl group .
Neuropharmacological Effects
Some derivatives have been explored for their neuropharmacological properties. For instance, compounds derived from this scaffold have shown promise as positive modulators of GABAA receptors, suggesting potential applications in treating neurological disorders such as epilepsy.
Neurotoxicity Assessment
In tests involving pentylenetetrazole-induced seizures, specific derivatives demonstrated significant anticonvulsant activity with lower neurotoxicity compared to conventional treatments. This highlights the therapeutic potential of targeting GABAergic systems with these compounds .
Synthesis Methods
The synthesis of This compound typically involves several key steps:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the nitrophenoxyethyl group is often performed via electrophilic aromatic substitution or nucleophilic displacement methods.
- Purification and Characterization : The final compound is purified using techniques such as recrystallization or chromatography and characterized by NMR and mass spectrometry.
Synthetic Route Example
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Triazole precursor + amine |
| 2 | Substitution | 4-Nitrophenol derivative + alkyl halide |
| 3 | Purification | Recrystallization |
Q & A
Q. What are the optimal synthetic routes for 7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer: The synthesis of triazolo-pyrimidine derivatives typically involves cyclization of precursors such as thiosemicarbazides or pyrimidine intermediates. For example, Ni(NO₃)₂ in ethanol has been used as a catalyst to facilitate cyclization reactions in related compounds, achieving yields >70% . Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction homogeneity.
- Temperature control : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation.
- Catalyst screening : Transition metal catalysts (e.g., Ni²⁺) improve regioselectivity in heterocyclic ring formation .
Post-synthesis purification via recrystallization (e.g., methanol) or column chromatography (gradient elution with EtOAC/light petroleum) ensures high purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and supramolecular interactions. For example, APEX2 and SAINT software are used for data collection and refinement, achieving R-factors <0.05 .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents (e.g., nitrophenoxy groups) and confirm regiochemistry.
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Detects functional groups like amine (-NH₂) and nitro (-NO₂) via characteristic stretches (e.g., 3300 cm⁻¹ for NH₂) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the enzyme inhibitory activity of this compound, and what controls are necessary?
Methodological Answer:
- Enzyme Assays : Use fluorogenic or chromogenic substrates to measure inhibition kinetics. For adenosine A₂A receptor antagonists, IC₅₀ values are determined via competitive binding assays with radiolabeled ligands (e.g., [³H]ZM241385) .
- Controls : Include (i) a positive control (e.g., known inhibitor SCH-420814) and (ii) a vehicle control (e.g., DMSO <1% v/v) to exclude solvent interference .
- Dose-Response Curves : Test concentrations spanning 0.1–100 μM to calculate EC₅₀/IC₅₀ values. Triazolo-pyrimidines often show sub-micromolar potency due to strong π-π stacking with aromatic residues in enzyme active sites .
Q. How can computational methods (e.g., molecular docking) predict the pharmacokinetic properties of this compound?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). The nitrophenoxy group may engage in hydrophobic interactions, while the triazolo-pyrimidine core forms hydrogen bonds with catalytic residues .
- ADME Predictions : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and blood-brain barrier penetration. For example, trifluoromethyl groups in analogs enhance metabolic stability by reducing CYP450-mediated oxidation .
- MD Simulations : Assess binding stability over 100-ns trajectories to identify critical residue interactions .
Q. How should researchers resolve contradictions in literature data regarding the biological activity of this compound?
Methodological Answer:
- Reproduce Key Experiments : Standardize assay conditions (e.g., pH, temperature) and cell lines (e.g., HepG2 for cytotoxicity).
- Meta-Analysis : Compare datasets from PubChem and peer-reviewed studies to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing nitro with methoxy groups) to isolate contributions to activity .
Methodological Challenges and Solutions
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
Methodological Answer:
- Solvent Screening : Test solvents with varying polarity (e.g., methanol, DCM/hexane). Slow evaporation at 4°C often yields diffraction-quality crystals .
- Additive Use : Small molecules (e.g., triethylamine) can disrupt π-π stacking, reducing aggregation .
- Cryoprotection : Soak crystals in glycerol-containing cryoprotectant before flash-cooling in liquid nitrogen .
Q. How can researchers optimize reaction pathways using computational reaction design tools?
Methodological Answer:
- Quantum Chemical Calculations : Use Gaussian or ORCA to map reaction coordinates and identify transition states .
- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for novel syntheses .
- High-Throughput Screening (HTS) : Automate reaction parameter variation (e.g., temperature, stoichiometry) to rapidly identify high-yield conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
